molecular formula C28H25NO8 B11143501 N-{4-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]phenyl}acetamide

N-{4-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]phenyl}acetamide

Cat. No.: B11143501
M. Wt: 503.5 g/mol
InChI Key: ILHIHIOXSYNKON-UHFFFAOYSA-N
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Description

N-[4-(2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a trimethoxybenzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Trimethoxybenzoyl Group: This step often involves acylation reactions using 3,4,5-trimethoxybenzoic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran derivative with the acylated phenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[4-(2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds with similar structural complexity and biological activity.

Uniqueness

N-[4-(2-{[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide is unique due to its specific combination of a benzofuran core and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C28H25NO8

Molecular Weight

503.5 g/mol

IUPAC Name

N-[4-[2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetyl]phenyl]acetamide

InChI

InChI=1S/C28H25NO8/c1-16(30)29-19-7-5-17(6-8-19)23(31)15-36-20-9-10-24-21(13-20)22(14-37-24)27(32)18-11-25(33-2)28(35-4)26(12-18)34-3/h5-14H,15H2,1-4H3,(H,29,30)

InChI Key

ILHIHIOXSYNKON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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